molecular formula C23H16N4 B14474397 4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 67677-96-7

4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No.: B14474397
CAS No.: 67677-96-7
M. Wt: 348.4 g/mol
InChI Key: VMYHQEVRRYAWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile is a chemical compound known for its significant applications in various scientific fields, particularly in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse biological activities. The structure of this compound includes an aniline group attached to a pyrimidine ring, with phenyl groups at the 2 and 6 positions and a carbonitrile group at the 5 position.

Preparation Methods

The synthesis of 4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile typically involves the reaction of 2,6-diphenylpyrimidine-4,5-dicarbonitrile with aniline under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and effective. This method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions, resulting in the formation of the desired compound . The use of microwaves significantly reduces the reaction time and increases the yield compared to conventional heating methods.

Chemical Reactions Analysis

4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The aniline group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including its role as a kinase inhibitor.

    Medicine: Due to its kinase inhibitory properties, this compound is being explored for its therapeutic potential in treating cancers and other diseases involving abnormal kinase activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, primarily kinases. It acts as an ATP mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition disrupts the signaling pathways that are essential for the proliferation and survival of cancer cells, leading to cell cycle arrest and apoptosis . The compound has shown significant activity against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), making it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

4-Anilino-2,6-diphenylpyrimidine-5-carbonitrile can be compared with other similar compounds in the pyrimidine family:

Properties

CAS No.

67677-96-7

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

4-anilino-2,6-diphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H16N4/c24-16-20-21(17-10-4-1-5-11-17)26-22(18-12-6-2-7-13-18)27-23(20)25-19-14-8-3-9-15-19/h1-15H,(H,25,26,27)

InChI Key

VMYHQEVRRYAWAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)NC4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.